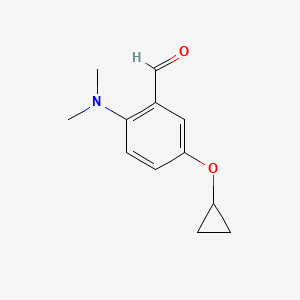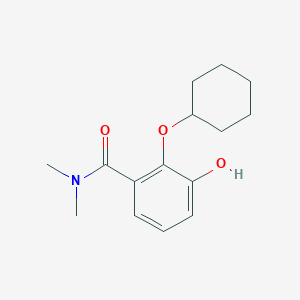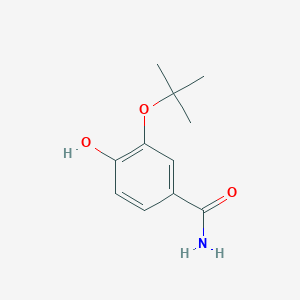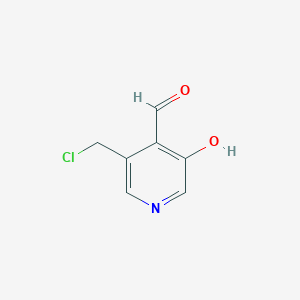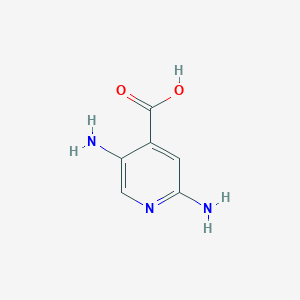
2,5-Diaminoisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diaminoisonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is a derivative of isonicotinic acid, characterized by the presence of two amino groups at the 2nd and 5th positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminoisonicotinic acid typically involves the reaction of isonicotinic acid derivatives with suitable reagents. One common method includes the reaction of sodium 2,6-diamino-3,5-dicyanopyridine-4-carboxylate with malononitrile in the presence of bases, followed by alkaline hydrolysis . This process leads to the formation of the desired compound through a series of cyclization and recyclization steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of more efficient catalysts and reaction media can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diaminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.
Applications De Recherche Scientifique
2,5-Diaminoisonicotinic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,5-diaminoisonicotinic acid and its derivatives involves interactions with specific molecular targets. For instance, in the case of its antibacterial activity, the compound may inhibit essential enzymes or disrupt cellular processes in bacteria. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid:
Picolinic Acid: A derivative with a carboxylic acid group at the 2-position.
Uniqueness: 2,5-Diaminoisonicotinic acid is unique due to the presence of two amino groups at specific positions on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acids.
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2,5-diaminopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,7H2,(H2,8,9)(H,10,11) |
Clé InChI |
RFLNOFKYMOXXJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




